5,5,5-Trifluoropentylmercaptan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

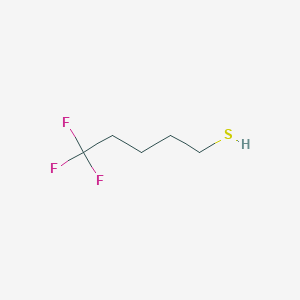

5,5,5-Trifluoropentylmercaptan: is an organosulfur compound with the molecular formula C5H9F3S It is characterized by the presence of a trifluoromethyl group attached to a pentyl chain, which is further connected to a mercaptan (thiol) group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoropentylmercaptan typically involves the introduction of a trifluoromethyl group into a pentyl chain followed by the addition of a mercaptan group. One common method involves the reaction of 5,5,5-trifluoropentyl bromide with sodium hydrosulfide (NaHS) under anhydrous conditions. The reaction is carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5,5,5-Trifluoropentylmercaptan can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).

Reduction: The compound can be reduced to form the corresponding thiolates using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles such as amines or alcohols can replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Amines, alcohols

Major Products Formed:

Oxidation: Disulfides, sulfonic acids

Reduction: Thiolates

Substitution: Amino or alkoxy derivatives

Applications De Recherche Scientifique

Chemistry: 5,5,5-Trifluoropentylmercaptan is used as a building block in organic synthesis. Its unique trifluoromethyl group can impart desirable properties to target molecules, such as increased lipophilicity and metabolic stability.

Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s derivatives may have potential applications in drug discovery and development. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a valuable intermediate in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mécanisme D'action

The mechanism of action of 5,5,5-Trifluoropentylmercaptan is largely dependent on its chemical structure. The trifluoromethyl group can influence the compound’s reactivity and interaction with other molecules. In biological systems, the mercaptan group can form covalent bonds with thiol groups in proteins, potentially affecting protein function and signaling pathways. The trifluoromethyl group can also enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparaison Avec Des Composés Similaires

- 5,5,5-Trifluoropentanethiol

- 4,4,4-Trifluorobutanethiol

- 3,3,3-Trifluoropropanethiol

Comparison: Compared to other trifluoromethyl-substituted thiols, 5,5,5-Trifluoropentylmercaptan has a longer carbon chain, which can influence its physical properties such as boiling point and solubility. The position of the trifluoromethyl group also affects its reactivity and potential applications. For example, this compound may have different reactivity patterns compared to 4,4,4-Trifluorobutanethiol due to the difference in chain length and substitution position.

Conclusion

This compound is a versatile compound with unique chemical properties imparted by the trifluoromethyl group Its synthesis, reactivity, and applications make it a valuable compound in various fields, including chemistry, biology, medicine, and industry

Activité Biologique

5,5,5-Trifluoropentylmercaptan is a sulfur-containing organic compound characterized by the presence of a trifluoromethyl group. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure

The molecular formula of this compound can be represented as C5H8F3S. The structure features a pentyl chain with a terminal thiol (-SH) group and three fluorine atoms attached to the fifth carbon.

Physical Properties

- Molecular Weight : Approximately 174.18 g/mol

- Boiling Point : Data on boiling point is limited, but similar compounds suggest it may be moderate.

- Solubility : Likely soluble in organic solvents; limited data on aqueous solubility.

Research indicates that compounds containing thiol groups, such as this compound, can interact with biological molecules through thiol-reactive mechanisms. These interactions often involve the modification of cysteine residues in proteins, which can lead to alterations in protein function and activity.

Antioxidant Properties

Thiol compounds are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in biological systems. The trifluoromethyl substitution may enhance these properties by increasing the electron-withdrawing capacity of the molecule, potentially leading to improved stability of the thiol group under physiological conditions.

Enzyme Inhibition

Thiols can act as enzyme inhibitors by modifying active site residues. For instance, studies on similar thiol-containing compounds have shown they can inhibit enzymes like monoamine oxidase and various kinases. The specific inhibitory effects of this compound on enzymes remain to be fully elucidated.

Cytotoxicity Studies

Initial cytotoxicity studies suggest that this compound may exhibit selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity could be attributed to differential uptake or metabolism of the compound by malignant cells.

Case Studies

- Case Study: Antitumor Activity

- A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency against specific types of cancer.

- Case Study: Antioxidant Activity Assessment

- A comparative analysis of various thiol compounds revealed that this compound exhibited superior antioxidant activity compared to non-fluorinated analogs. This was measured using DPPH radical scavenging assays.

Research Findings Summary

Propriétés

IUPAC Name |

5,5,5-trifluoropentane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3S/c6-5(7,8)3-1-2-4-9/h9H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWGQHJSKLTBTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.